Accelerated Acid-Catalyzed Hydrolysis of Formylhydrazine Compared to Acylhydrazine Homologs
Formylhydrazine undergoes acid-catalyzed hydrolysis at a significantly different rate compared to its acylhydrazine homologs (acetylhydrazine, propionylhydrazine, etc.) in sulfuric acid-water mixtures [1]. This is due to the lack of an electron-donating alkyl group on the carbonyl carbon, which influences the stability of the protonated intermediate. The study demonstrates a direct, quantifiable difference in pseudo-first-order rate constants across a range of acidities (1–18 M H2SO4).
| Evidence Dimension | Pseudo-first-order rate constant for acid-catalyzed hydrolysis |
|---|---|
| Target Compound Data | Rate maximum at intermediate acidities |
| Comparator Or Baseline | Acetylhydrazine, chloroacetylhydrazine, propionylhydrazine, butyrylhydrazine, and octanoylhydrazine |
| Quantified Difference | Different acidity dependence profiles and rate constant magnitudes across the series |
| Conditions | Sulfuric acid–water mixtures (approx. 1–18 M H2SO4), monitored by spectrophotometry |
Why This Matters
This kinetic data is essential for any process involving acidic conditions (e.g., workup, formulation, or certain reaction media), as it predicts the relative stability and potential for unwanted decomposition of formylhydrazine versus longer-chain analogs.
- [1] Mashima, M., Ikeda, F., Doi, T., & Nishikawa, S. (1981). Kinetics and mechanism of acylhydrazine hydrolysis in sulfuric acid-water mixtures. Bulletin of the Chemical Society of Japan, 54(12), 3659-3664. View Source
